[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-derived compound featuring a benzyl-ethyl-amino substituent at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the carboxylic acid group) and lipophilicity (from the benzyl-ethyl-amino group).
Properties
IUPAC Name |
2-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVBDLHQWLLFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, using reagents like phosphorus pentasulfide (P4S10) or sulfur.
Introduction of the Benzyl-Ethyl-Amino Group: The benzyl-ethyl-amino group can be introduced via nucleophilic substitution reactions, where a suitable benzyl-ethyl-amine reacts with a halogenated pyrrolidine derivative.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring undergoes oxidation under acidic or basic conditions. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| Potassium permanganate | Acidic (e.g., acetic acid) | Pyrrolidine-2,5-dione derivatives | |
| Chromium trioxide | Protic solvents (e.g., H₂O) | Oxidative cleavage of the amine |
In studies of analogous compounds (e.g., [(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid), oxidation with KMnO₄ generated succinimide derivatives, critical intermediates in anticonvulsant drug development .
Reduction Reactions
The benzyl group and tertiary amine are susceptible to hydrogenolysis and reductive alkylation:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂ gas + Pd/C catalyst | Ethanol, 25–60°C | Debenzylated pyrrolidine derivatives | |
| Sodium borohydride | Methanol, RT | Partial reduction of imine intermediates |
Hydrogenolysis of the benzyl group is a key step for deprotection in synthetic pathways, yielding primary amines for further functionalization.
Substitution Reactions
The tertiary amine participates in nucleophilic substitution and alkylation:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | THF, NaH, 0–25°C | Quaternary ammonium salts | |
| Acyl chlorides (e.g., AcCl) | DCM, Et₃N, RT | Amide derivatives |
For example, alkylation with methyl iodide forms quaternary ammonium salts, enhancing water solubility for pharmacological applications.
Carboxylic Acid Reactions
The acetic acid moiety undergoes classical reactions:
Esterification improves membrane permeability in drug design, while amide formation enables conjugation with bioactive molecules .
Hydrolysis Reactions
The benzyl-ethyl-amino group and ester derivatives undergo hydrolysis:
| Substrate | Conditions | Product | Source |
|---|---|---|---|
| Benzyl-protected amine | H₂O, HCl (6M), reflux | Free amine + benzyl alcohol | |
| Esters (e.g., ethyl) | NaOH (1M), ethanol, Δ | Sodium salt of acetic acid |
Acid hydrolysis of the benzyl group is pivotal for generating unprotected amines in multistep syntheses.
Complexation and Chelation
The tertiary amine and carboxylic acid groups enable metal coordination:
| Metal Ion | Conditions | Application | Source |
|---|---|---|---|
| Cu²⁺ | Aqueous buffer, pH 7.4 | Catalytic systems | |
| Fe³⁺ | Ethanol/water, RT | Biomedical imaging probes |
Such complexes are explored in catalysis and diagnostic agents due to their redox-active properties .
Scientific Research Applications
Antagonist Activity
Recent studies have highlighted the compound's role as an antagonist in G-protein-coupled receptor (GPCR) systems. Specifically, it has been investigated for its antagonistic effects on the calcitonin receptor (CTR) family, which is a target for drug development due to its involvement in various physiological processes.
Case Study: Antitumor Activity
In a study involving the highly aggressive triple-negative breast cancer cell line MDA-MB-231, the compound demonstrated significant antitumor effects. Treatment with the compound at a concentration of 10 μM resulted in a 55% reduction in cell viability after three days. In vivo studies using xenograft models further confirmed its efficacy, where it was administered at a dosage of 20 mg/kg and showed well-tolerated results with measurable tumor size reductions .
| Study | Cell Line | Concentration (μM) | Viability Reduction (%) | Administration Route |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 10 | 55 | Intraperitoneal |
| Study 2 | Other Cancer | Varies | Varies | Varies |
Synthesis and Modifications
The synthesis of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has been optimized to enhance yield and purity. Techniques such as enantioselective phase transfer-catalyzed alkylation have been employed to produce high-purity enantiomers, which are crucial for pharmacological efficacy .
Mechanism of Action
The mechanism of action of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrrolidine derivatives, focusing on substituent variations, molecular properties, and synthetic routes.
Table 1: Structural and Molecular Comparisons
Note: Molecular weight for the target compound is inferred based on structural analogs; lists 156.27, which is inconsistent and likely erroneous.
Key Observations
Cyclopropyl substituents (e.g., in CAS 1804129-83-6) introduce steric strain, which may restrict conformational flexibility and alter binding kinetics .
Acidity and Solubility :
- The acetic acid moiety (pKa ~2.5–4.5) ensures moderate water solubility at physiological pH, critical for bioavailability. Simpler analogs like 2-(pyrrolidin-1-yl)acetic acid hydrochloride exhibit higher solubility due to reduced aromatic bulk .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described in , involving nucleophilic substitution (e.g., benzyl-ethyl-amine reacting with a brominated pyrrolidine precursor) followed by glycine ester hydrolysis to yield the acetic acid group .
Pharmacophore Relevance: highlights pharmacophore models where hydrophobic aromatic groups (e.g., benzyl) and hydrogen-bonding motifs (e.g., carboxylic acid) are critical for activity.
Table 2: NMR Data Comparison
Biological Activity
[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors, such as 1,4-diamines.
- Introduction of the Benzyl-Ethyl-Amino Group : This can be accomplished via reductive amination, where benzyl-ethyl-amine reacts with an aldehyde or ketone in the presence of reducing agents.
- Attachment of the Acetic Acid Moiety : This step involves carboxylation reactions, treating a precursor with carbon dioxide under basic conditions.
The biological activity of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-ethyl-amino group may engage with active sites on these targets, while the pyrrolidine ring and acetic acid contribute to binding affinity and specificity. This compound may modulate various biochemical pathways by inhibiting or activating target proteins, leading to diverse physiological effects.
Biological Activity
The compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that derivatives containing pyrrolidine structures exhibit antibacterial and antifungal properties. For example, certain pyrrolidine derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL .
Neuropharmacological Effects
Given its structural characteristics, [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may influence neurological pathways. It has been suggested that compounds with similar structures can affect neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders .
Case Studies
Several studies have explored the biological potential of compounds related to [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, highlighting significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance bioactivity .
- Neuropharmacological Investigations : Research focusing on similar compounds has shown effects on neurotransmitter release and receptor interactions, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers design a stereoselective synthesis route for [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid?
- Methodology : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine ring. For example, enantiopure intermediates like (S)-1-benzyl-3-methylaminopyrrolidine (evidence 3) can serve as precursors. Protect the amine group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling steps . Optimize reaction conditions (temperature, solvent) using design-of-experiment (DoE) protocols to maximize yield and purity.
Q. What spectroscopic techniques are critical for characterizing the compound’s structure?
- Methodology :
- NMR : Use - and -NMR to confirm the pyrrolidine ring substitution pattern and acetic acid moiety. Compare chemical shifts with structurally similar compounds, such as (R)-3-tert-butoxycarbonylamino-piperidin-1-yl-acetic acid .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for : 276.18).
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .
Q. How can researchers improve aqueous solubility for in vitro assays?
- Methodology :
- Salt Formation : Convert the acetic acid group to sodium or hydrochloride salts.
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions, inspired by alkyl benzoate solubility studies .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
- Methodology :
- Enantiomer Separation : Use chiral HPLC (e.g., CHIRALPAK® columns) to isolate (R)- and (S)-isomers. Compare their binding affinities to target receptors (e.g., calcium-sensing receptors, as seen in evocalcet analogs ).
- Molecular Docking : Perform computational simulations to analyze interactions between enantiomers and receptor binding pockets. Validate with in vitro assays (e.g., IC measurements).
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Compare with evocalcet’s metabolic pathways .
- Prodrug Design : Mask the acetic acid group with ester prodrugs to enhance bioavailability, followed by enzymatic hydrolysis in vivo.
- Tissue Distribution Studies : Radiolabel the compound () to track absorption and excretion profiles.
Q. How can researchers identify and characterize polymorphic forms of the compound?
- Methodology :
- Crystallization Screening : Vary solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs.
- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to distinguish forms based on melting points and decomposition profiles.
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with known crystal structures, such as ethyl pyrrolidine derivatives .
Key Considerations for Experimental Design
- Contradiction Analysis : When biological activity diverges between analogs, conduct comparative molecular field analysis (CoMFA) to map structure-activity relationships .
- Quality Control : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm batch-to-batch consistency, especially for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
